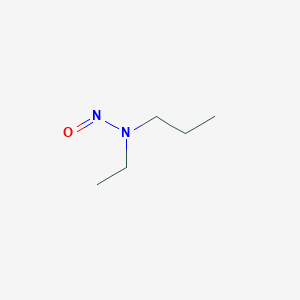

N-ethyl-N-propylnitrous amide

Vue d'ensemble

Description

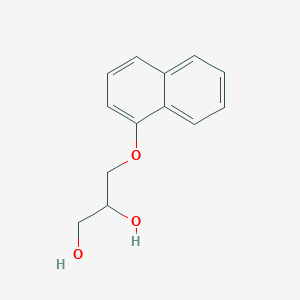

Synthesis Analysis

The synthesis of amides and related compounds often involves coupling reactions, with the development of environmentally friendly and recyclable reagents being a significant focus. For example, the use of Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been highlighted for its efficiency in amide, hydroxamate, peptide, and ester synthesis, demonstrating remarkable improvement in reaction time, yield, and stereochemistry retention, while also being recyclable (Dev et al., 2014).

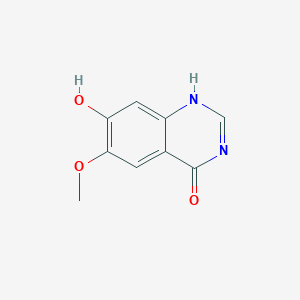

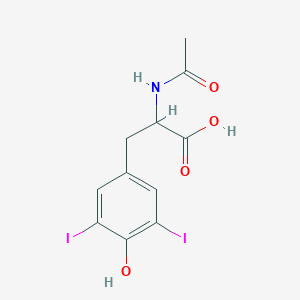

Molecular Structure Analysis

Molecular structure analysis often involves examining intramolecular interactions such as hydrogen bonds. Studies on geminal amido-esters have shed light on the importance of intramolecular resonance-assisted hydrogen bonds (RAHB) and non-RAHB interactions, significantly influencing molecular stability and reactivity (Venkatesan et al., 2021).

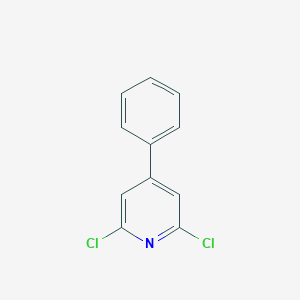

Chemical Reactions and Properties

Amide synthesis from nitro compounds via direct amidation or transamidation represents a significant area of research, with methodologies focusing on minimizing waste and avoiding harsh conditions. Direct synthesis from alcohols and amines, liberating H2, offers an efficient and environmentally benign approach (Gunanathan et al., 2007). Moreover, the transformation of ethylarenes into primary aromatic amides through a metal-free method highlights the versatility and practicality of these reactions (Shimokawa et al., 2016).

Physical Properties Analysis

The physical properties of amides, including melting and boiling points, solubility, and crystalline structure, are closely related to their molecular structure. Intramolecular and intermolecular hydrogen bonding plays a critical role in determining these properties, as seen in the analysis of asymmetrically substituted geminal amido-esters (Venkatesan et al., 2021).

Chemical Properties Analysis

Amides exhibit a range of chemical behaviors, including reactivity towards nucleophiles, electrophiles, and radicals. The study of amide formation mechanisms, especially under neutral conditions and involving nitro compounds as nitrogen sources, provides insights into novel synthetic routes that are less wasteful and more sustainable (Xiong et al., 2022).

Applications De Recherche Scientifique

Amides are extremely important in biological systems and the pharmaceutical industry. It’s estimated that amide preparation is the most common chemical reaction employed in these fields . Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .

One specific application of amides is in the field of environmental remediation. For example, amide herbicide hydrolases have been identified as promising tools for degrading certain pollutants .

Propriétés

IUPAC Name |

N-ethyl-N-propylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-5-7(4-2)6-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYOEGQUUQSLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948276 | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MP Biomedicals MSDS] | |

| Record name | N-Ethyl-N-nitroso-1-propanamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-ethyl-N-propylnitrous amide | |

CAS RN |

25413-61-0 | |

| Record name | 1-Propanamide, N-ethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-propylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl(nitroso)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.